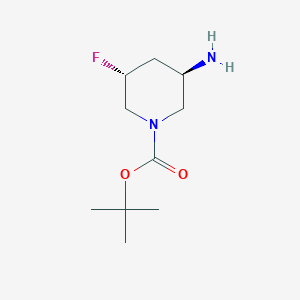

tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate

Description

tert-Butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its stereochemical configuration (3R,5R) distinguishes it from other stereoisomers and analogs. The compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging the fluorine atom’s electronegativity to modulate reactivity and bioavailability . Key identifiers include CAS No. 1932247-39-6 and molecular formula C₁₀H₁₉FN₂O₂.

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVIBSNJHHGNCZ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638772-27-6, 1932247-39-6 | |

| Record name | rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL (3R,5R)-3-AMINO-5-FLUOROPIPERIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: The amino group is introduced through an amination reaction, which can be achieved using reagents like ammonia or amines.

tert-Butyl Protection: The carboxylate group is protected with a tert-butyl group using tert-butyl chloroformate (Boc2O) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the fluorine atom or the carboxylate group, leading to defluorination or reduction to alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of alcohols or defluorinated products.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead compound for drug development due to its biological activity. Its structure, featuring a piperidine ring with an amino group and a fluorine atom, suggests that it may interact with various biological targets, including neurotransmitter receptors.

Initial studies indicate that tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate may influence synaptic transmission by interacting with neurotransmitter receptors. This interaction could lead to therapeutic applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to ensure the correct stereochemistry and yield. Modifications to the compound can enhance its biological activity or create derivatives for specific research purposes .

Chemical Research

In chemical research, this compound serves as a building block for synthesizing other heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new materials or pharmaceuticals.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemistry : The (3R,5R) configuration is critical for binding to enantioselective targets, such as kinases or GPCRs in drug discovery .

- Fluorine vs. Trifluoromethyl : Fluorine’s small size and high electronegativity make it ideal for tuning electronic effects without steric hindrance, whereas -CF₃ is preferred for enhancing metabolic stability .

- Safety and Handling : Boc-protected fluorinated piperidines generally require standard amine-handling precautions (e.g., avoiding inhalation, skin contact) .

Biological Activity

Tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a piperidine derivative notable for its unique structure, which includes a tert-butyl group, an amino group, and a fluorine atom. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 1638772-27-6

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis begins with a suitable piperidine derivative.

- Amination : An amino group is introduced via reductive amination.

- Fluorination : The fluorine atom is added through specific fluorination reactions.

- Protection and Deprotection : The tert-butyl group acts as a protecting group for the carboxylate functionality.

The mechanism of action is believed to involve the compound's interaction with specific molecular targets, where the fluorine atom enhances binding affinity to enzymes or receptors, while the amino group participates in hydrogen bonding. The steric hindrance provided by the tert-butyl group influences reactivity and stability.

Biological Activity

This compound has shown potential in various biological contexts:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Therapeutic Applications : It has been investigated for its potential therapeutic properties in drug development, particularly as a building block for bioactive compounds.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Binding Affinity Studies :

- Interaction studies indicate that the compound may bind to various receptors with varying affinities.

- Specific binding assays are required to quantify these interactions further.

-

Case Studies :

- In vitro studies have demonstrated its efficacy in modulating receptor activity, which could have implications for treating neurological disorders.

- Further research is needed to explore its pharmacokinetics and pharmacodynamics.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylate | Similar piperidine structure | Hydroxyl group instead of fluorine |

| Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Contains a chloro group | Used in lipid-lowering drugs |

| Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate | Variation in stereochemistry | Different biological activity potential |

The presence of the fluorine atom in this compound imparts distinct electronic properties compared to its analogs, making it a valuable candidate for further research and development.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves three critical steps:

Piperidine Ring Formation : Cyclization of precursors (e.g., amino alcohols) under basic conditions to form the piperidine scaffold .

Fluorination : Introduction of fluorine at the 5-position using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, which require anhydrous conditions and precise temperature control to minimize side reactions .

Boc Protection : Reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine) to protect the amine group at the 3-position .

Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and enantiomeric purity?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR validate the stereochemistry and fluorine incorporation. For example, coupling constants in H NMR distinguish axial/equatorial substituents .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves absolute configuration, as seen in structurally analogous piperidine derivatives .

- Chiral HPLC : Essential for verifying enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can enantioselective synthesis of the (3R,5R)-isomer be optimized to minimize racemization?

- Methodological Answer :

- Chiral Auxiliaries : Use of (R)- or (S)-configured catalysts during cyclization or fluorination steps to induce stereochemical control .

- Low-Temperature Reactions : Fluorination at –20°C to –40°C reduces thermal racemization .

- Asymmetric Hydrogenation : Catalytic hydrogenation with Ru-BINAP complexes can selectively generate the desired diastereomer .

Monitoring via chiral HPLC at each step ensures fidelity .

Q. What are the challenges in fluorinating the piperidine ring, and how can side reactions be mitigated?

- Methodological Answer :

- Challenge : DAST may cause ring-opening or over-fluorination. Selectfluor is milder but requires aqueous workup.

- Mitigation Strategies :

- Use DAST in dichloromethane at –40°C for controlled reactivity .

- Employ scavengers (e.g., silica gel) during purification to remove residual fluorinating agents .

- Monitor reaction progress via F NMR to detect intermediates .

Q. How does stereochemistry at the 3R and 5R positions influence biological activity in drug discovery?

- Methodological Answer :

- Case Study : In kinase inhibitors, the (3R,5R) configuration enhances binding to ATP pockets via hydrogen bonding (hydroxyl/amine groups) and steric complementarity (tert-butyl group) .

- Structure-Activity Relationship (SAR) : Enantiomers with (3S,5S) configurations show reduced potency due to mismatched stereoelectronics .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities by analyzing dihedral angles and fluorine’s electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.